3,3,4,4,4-Pentafluorobutan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

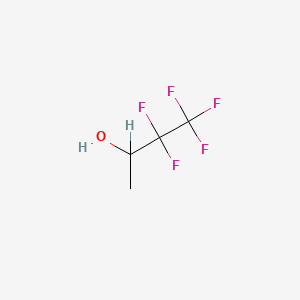

3D Structure

Properties

IUPAC Name |

3,3,4,4,4-pentafluorobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGIAHXXBFVPGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880134 | |

| Record name | 1-Pentafluoroethylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-40-3 | |

| Record name | 3,3,4,4,4-Pentafluoro-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,4-Pentafluorobutan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentafluoroethylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,4-pentafluorobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3,3,4,4,4-Pentafluorobutan-2-ol

CAS Number: 374-40-3

This guide provides a comprehensive overview of 3,3,4,4,4-Pentafluorobutan-2-ol, tailored for researchers, scientists, and professionals in drug development. It covers the compound's properties, synthesis, analysis, and its emerging role in medicinal chemistry.

Chemical and Physical Properties

This compound is a fluorinated alcohol with a chiral center at the C-2 position. Its physical and chemical properties are significantly influenced by the presence of the five fluorine atoms, which impart unique characteristics such as increased lipophilicity and metabolic stability in certain contexts. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 374-40-3 | [1] |

| Molecular Formula | C4H5F5O | [1] |

| Molecular Weight | 164.07 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis and Purification

The synthesis of this compound can be achieved through established organic chemistry methodologies. The primary routes involve the reduction of the corresponding ketone or a Grignard reaction.

Experimental Protocol: Reduction of 3,3,4,4,4-Pentafluorobutan-2-one

This method provides a straightforward approach to synthesizing the target compound.

References

3,3,4,4,4-Pentafluorobutan-2-ol physical properties

An In-depth Technical Guide on the Physical Properties of 3,3,4,4,4-Pentafluorobutan-2-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

This compound is an organofluorine compound belonging to the class of partially fluorinated alcohols.[1] These compounds are noted for their unique solvent properties.[1] While specific experimental values are sparse, the fundamental molecular and computed properties have been established and are crucial for any theoretical or experimental work.

Table 1: Summary of Known Properties for this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 374-40-3 | [3] |

| Molecular Formula | C₄H₅F₅O | [2][3] |

| Molecular Weight | 164.07 g/mol | [2][3] |

| InChI | InChI=1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3 | [2] |

| InChIKey | BUGIAHXXBFVPGW-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(C(C(F)(F)F)(F)F)O | [2] |

| GHS Hazard | Warning: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [2] |

Note: The National Institute of Standards and Technology (NIST) Chemistry WebBook explicitly notes a lack of phase change data for this compound.[3]

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a volatile fluorinated alcohol like this compound.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus or a micro-boiling point method for small sample quantities.

Methodology: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled to ensure a slow and steady distillation rate of approximately 1-2 drops per second.

-

Temperature Reading: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. Record the temperature when it stabilizes during the collection of the distillate. This stable temperature is the boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

Determination of Density

Given its volatility, the density of this compound should be measured using a method that minimizes evaporative loss, such as the pycnometer method.[4]

Methodology: Pycnometer Method

-

Preparation: Clean and thoroughly dry a pycnometer (a glass flask with a precise, known volume). Measure and record the mass of the empty, dry pycnometer with its stopper.

-

Sample Filling: Carefully fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary, and carefully wipe the outside dry.

-

Mass Measurement: Measure and record the mass of the filled pycnometer.[4]

-

Temperature Control: The measurement should be conducted at a constant, known temperature (e.g., 20°C or 25°C) by placing the pycnometer in a temperature-controlled water bath for equilibration before weighing.

-

Calculation: The density (ρ) is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[4]

Determination of Refractive Index

The refractive index, a measure of how light bends as it passes through the substance, is a characteristic property that can be measured with high precision using a refractometer.

Methodology: Abbe Refractometer

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound onto the clean, dry prism surface of the refractometer and close the prisms.

-

Measurement: While looking through the eyepiece, adjust the control to bring the dividing line between the light and dark fields into sharp focus and exactly on the crosshairs.[5]

-

Reading: Read the refractive index value from the instrument's scale.[5]

-

Temperature Control: The refractive index is highly temperature-dependent.[5] Perform the measurement at a standard temperature (typically 20°C) by circulating water from a constant-temperature bath through the refractometer. Record the temperature at which the measurement is made.[5]

Determination of Solubility

A tiered approach is recommended to determine the solubility of the compound in various solvents relevant to research and development, such as aqueous buffers, and organic solvents like dimethyl sulfoxide (DMSO).

Methodology: Kinetic and Thermodynamic Solubility

-

Solvent Selection: Choose a range of solvents. For drug development, this typically includes phosphate-buffered saline (PBS) at pH 7.4, and organic solvents like DMSO or ethanol.[6][7]

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a highly soluble organic solvent (e.g., 10 mM in DMSO).

-

Kinetic Solubility: Add small aliquots of the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations (e.g., 1-200 µM).[6] The mixture is shaken for a set period (e.g., 2 hours) at a controlled temperature.[6] The presence of precipitate is then measured, often by nephelometry or by analyzing the concentration of the supernatant via HPLC-UV or LC/MS/MS after centrifugation.[6]

-

Thermodynamic Solubility: Add an excess amount of the solid or liquid compound directly to the chosen solvent (e.g., PBS). The mixture is then agitated until equilibrium is reached (e.g., 24-48 hours). After equilibration, the suspension is filtered or centrifuged, and the concentration of the dissolved compound in the clear supernatant is quantified to determine the maximum solubility.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a novel or uncharacterized volatile fluorinated alcohol.

Caption: Workflow for Physical Property Determination.

References

- 1. Fluoroalcohol - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H5F5O | CID 78991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. math.answers.com [math.answers.com]

- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to 3,3,4,4,4-Pentafluorobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic data of 3,3,4,4,4-Pentafluorobutan-2-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a fluorinated alcohol with the chemical formula C₄H₅F₅O. Its structure consists of a four-carbon butanol backbone with five fluorine atoms and a hydroxyl group.

Molecular Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 374-40-3[1] |

| Molecular Formula | C₄H₅F₅O[1] |

| Molecular Weight | 164.07 g/mol |

| SMILES | CC(O)C(F)(F)C(F)(F)F |

| InChI | InChI=1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3 |

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Boiling Point | 109-110 °C | Commercially available data |

| Density | 1.482 g/mL at 25 °C | Commercially available data |

| Melting Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound, which are crucial for its identification and characterization.

¹H NMR Spectroscopy (CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.25 | m | 1H | -CH(OH)- |

| 1.40 | d | 3H | -CH₃ |

¹⁹F NMR Spectroscopy (CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| -81.2 | -CF₃ |

| -130.5 | -CF₂- |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| 3400 (broad) | O-H stretch |

| 2980 | C-H stretch |

| 1100-1350 | C-F stretch |

Mass Spectrometry:

A logical workflow for the predicted mass spectrum fragmentation is depicted below.

Caption: Predicted fragmentation pathway in mass spectrometry.

Synthesis

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 3,3,4,4,4-pentafluorobutan-2-one.

Reaction Scheme:

The workflow for this synthesis is outlined in the diagram below.

Caption: A typical workflow for the synthesis of the target compound.

Experimental Protocol: Reduction of 3,3,4,4,4-pentafluorobutan-2-one

Materials:

-

3,3,4,4,4-pentafluorobutan-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3,4,4,4-pentafluorobutan-2-one in an appropriate amount of methanol. Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride in small portions to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) to ensure the completion of the reduction.

-

Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases. This step neutralizes the excess sodium borohydride and the resulting borate esters.

-

Work-up: Transfer the mixture to a separatory funnel. Add diethyl ether and water, then shake to extract the product into the organic layer. Separate the layers and extract the aqueous layer with diethyl ether two more times.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: Purify the crude product by distillation to obtain pure this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the biological activity and associated signaling pathways of this compound.

However, studies on other short-chain fluorinated alcohols have indicated potential toxicological effects. For instance, trifluoroethanol and 1,1-dihydroperfluorobutanol have been shown to be toxic compounds, exhibiting both local irritation and systemic effects, including narcotic action on the central nervous system and dystrophic changes in parenchymatous organs in animal studies.[3][4] Some fluorinated alcohols can also interact with and perturb lipid bilayers, which could affect membrane protein function.[5][6]

Given the structural similarities, it is plausible that this compound may exhibit some level of biological activity. However, without experimental data, any discussion of its specific effects or involvement in signaling pathways remains speculative. Further research is required to elucidate the pharmacological and toxicological profile of this compound.

Conclusion

This technical guide has summarized the key available information on this compound. While its fundamental chemical and physical properties are partially documented, and a reliable synthetic route is established, a significant gap exists in the understanding of its biological effects. For professionals in drug development, this compound could be of interest as a building block in the synthesis of more complex fluorinated molecules. Future research should focus on determining its melting point, obtaining a full set of spectroscopic data including a mass spectrum, and, most importantly, investigating its biological activity and potential toxicological profile to fully assess its utility and safety.

References

- 1. This compound | C4H5F5O | CID 78991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated Alcohols' Effects on Lipid Bilayer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Weight of 3,3,4,4,4-Pentafluorobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight of 3,3,4,4,4-Pentafluorobutan-2-ol, a fluorinated organic compound of interest in various scientific domains. This document outlines the compound's chemical formula, the atomic weights of its constituent elements, and the calculation of its molecular weight.

Molecular Identity and Formula

This compound is a chemical compound with the molecular formula C₄H₅F₅O[1][2]. This formula indicates that a single molecule of the compound is composed of four carbon atoms, five hydrogen atoms, five fluorine atoms, and one oxygen atom.

Quantitative Data: Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions, and substance quantification. It is determined by the sum of the atomic weights of its constituent atoms.

The table below summarizes the atomic weights of the elements present in this compound and the calculated molecular weight of the compound.

| Element (Symbol) | Quantity | Standard Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon (C) | 4 | 12.011[3][4][5][6] | 48.044 |

| Hydrogen (H) | 5 | 1.008[7][8][9][10][11] | 5.040 |

| Fluorine (F) | 5 | 18.998[12][13][14][15][16] | 94.990 |

| Oxygen (O) | 1 | 15.999[17][18][19][20][21] | 15.999 |

| Total Molecular Weight | 164.073 |

The calculated molecular weight is approximately 164.07 g/mol , which is consistent with the information available in chemical databases[1][2].

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry. A detailed experimental protocol for this would involve the following steps:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Chemical Ionization (CI).

-

Mass Analysis: The ionized molecules are then passed through a mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative intensity of ions versus their m/z ratio. The peak corresponding to the molecular ion provides the experimental molecular weight.

Visualization of Molecular Composition

The following diagram illustrates the relationship between the elemental components and the final calculated molecular weight of this compound.

Caption: Calculation of the molecular weight of this compound.

References

- 1. This compound | C4H5F5O | CID 78991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3,4,4,4-PENTAFLUORO-2-BUTANOL CAS#: 374-40-3 [m.chemicalbook.com]

- 3. byjus.com [byjus.com]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. youtube.com [youtube.com]

- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 15. #9 - Fluorine - F [hobart.k12.in.us]

- 16. Element 9 - Fluor [web.pa.msu.edu]

- 17. fiveable.me [fiveable.me]

- 18. youtube.com [youtube.com]

- 19. princeton.edu [princeton.edu]

- 20. Oxygen - Wikipedia [en.wikipedia.org]

- 21. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

An In-depth Technical Guide to the Synthesis of 3,3,4,4,4-Pentafluorobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 3,3,4,4,4-pentafluorobutan-2-ol, a valuable fluorinated building block in pharmaceutical and materials science research. The document outlines the most common and practical synthetic route, including a comprehensive experimental protocol, quantitative data, and a visual representation of the synthesis workflow.

Introduction

This compound is a chiral secondary alcohol containing a pentafluoroethyl group. The presence of the fluorine atoms imparts unique physicochemical properties, such as increased metabolic stability, lipophilicity, and binding affinity, making it an attractive synthon for the development of novel therapeutic agents and advanced materials. This guide focuses on the synthesis of this compound via the reduction of its corresponding ketone precursor, 3,3,4,4,4-pentafluorobutan-2-one. This method is widely applicable and utilizes common laboratory reagents and techniques.

Primary Synthesis Pathway: Reduction of 3,3,4,4,4-Pentafluorobutan-2-one

The most direct and efficient synthesis of this compound involves the reduction of the carbonyl group of 3,3,4,4,4-pentafluorobutan-2-one. This transformation can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common and mild choice suitable for this purpose. The reaction is typically performed in a protic solvent such as methanol or ethanol.

Alternatively, catalytic hydrogenation can be employed, offering a greener approach to the reduction.

Reaction Scheme

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound via the reduction of 3,3,4,4,4-pentafluorobutan-2-one with sodium borohydride. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Material | 3,3,4,4,4-Pentafluorobutan-2-one | Commercially Available |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Standard Reagent |

| Solvent | Methanol (MeOH) | Anhydrous |

| Reaction Temperature | 0 °C to Room Temperature | Standard Conditions |

| Reaction Time | 1-3 hours | Typical |

| Typical Yield | 85-95% | Representative |

| Purity (post-purification) | >98% | Typical |

Detailed Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials and Equipment

-

Reactants:

-

3,3,4,4,4-Pentafluorobutan-2-one

-

Sodium borohydride (NaBH₄)

-

Anhydrous Methanol (MeOH)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

-

Experimental Workflow Diagram

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,3,4,4,4-pentafluorobutan-2-one (1.0 equivalent) in anhydrous methanol (approximately 10 mL per gram of ketone).

-

Cooling: Place the flask in an ice bath and stir the solution until it reaches a temperature of 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (0.3-0.5 equivalents) to the stirred solution in small portions. Control the rate of addition to maintain the temperature below 10 °C. Hydrogen gas evolution will be observed.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed (typically 1-3 hours).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the effervescence ceases and the solution is acidic (pH ~2-3).

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add deionized water and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by fractional distillation under atmospheric or reduced pressure, or by column chromatography on silica gel if necessary, to afford the pure alcohol.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Alternative Synthesis Pathway: Grignard Reaction

An alternative, though potentially more challenging, route to this compound is through the Grignard reaction. This pathway involves the reaction of a pentafluoroethyl Grignard reagent (pentafluoroethyl magnesium bromide) with acetaldehyde.

Logical Relationship Diagram

This pathway requires the initial formation of the fluorinated Grignard reagent, which can be sensitive to reaction conditions. The subsequent reaction with acetaldehyde followed by an acidic work-up yields the desired secondary alcohol.

Safety Considerations

-

3,3,4,4,4-Pentafluorobutan-2-one: This starting material is a ketone and should be handled in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Sodium Borohydride: This reagent is flammable and reacts with water and acids to produce flammable hydrogen gas. Handle with care and add slowly to the reaction mixture.

-

Solvents: Methanol, diethyl ether, and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when performing these procedures.

Conclusion

The reduction of 3,3,4,4,4-pentafluorobutan-2-one with sodium borohydride represents a reliable and high-yielding method for the synthesis of this compound. The provided experimental protocol offers a detailed guide for researchers to produce this valuable fluorinated building block for applications in drug discovery and materials science. While alternative methods such as the Grignard reaction exist, the ketone reduction pathway is generally more practical and straightforward for laboratory-scale synthesis.

Spectroscopic Analysis of 3,3,4,4,4-Pentafluorobutan-2-ol: A Technical Guide

Disclaimer: As of the date of this publication, publicly accessible, experimentally-derived spectroscopic data for 3,3,4,4,4-Pentafluorobutan-2-ol is limited. The data presented in this guide, while grounded in established spectroscopic principles and analysis of analogous fluorinated compounds, should be considered as predicted values. Experimental verification is recommended.

Introduction

This compound is a fluorinated alcohol with potential applications in various fields, including as a solvent, a building block in organic synthesis, and in the development of new pharmaceutical agents and materials. The presence of a pentafluoroethyl group significantly influences the molecule's chemical and physical properties, making a thorough spectroscopic characterization essential for its unambiguous identification and for understanding its behavior in chemical reactions.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided to aid researchers in their own investigations.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from structurally similar fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ | ~1.4 | Doublet of triplets (dt) | ³J(H,H) ≈ 6-7 Hz, ⁴J(H,F) ≈ 1-2 Hz | 3H |

| CH | ~4.2 | Quartet of triplets (qt) | ³J(H,H) ≈ 6-7 Hz, ³J(H,F) ≈ 15-20 Hz | 1H |

| OH | Variable | Singlet (broad) | - | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C1 (CH₃) | ~15-20 |

| C2 (CHOH) | ~65-70 |

| C3 (CF₂) | ~115-125 (triplet) |

| C4 (CF₃) | ~120-130 (quartet) |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CF₂ | ~ -110 to -120 | Quartet | ²J(F,F) ≈ 10-15 Hz |

| CF₃ | ~ -80 to -85 | Triplet | ²J(F,F) ≈ 10-15 Hz |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3600-3200 | Strong, Broad |

| C-H stretch | 3000-2850 | Medium |

| C-O stretch | 1250-1050 | Strong |

| C-F stretch | 1200-1000 | Very Strong |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 164 | [M]⁺ (Molecular Ion) |

| 149 | [M - CH₃]⁺ |

| 145 | [M - F]⁺ |

| 119 | [C₂F₅]⁺ |

| 69 | [CF₃]⁺ |

| 45 | [CH₃CHO H]⁺ |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

-

NMR tubes

-

NMR spectrometer (300 MHz or higher recommended)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of approximately -1 to 10 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to cover a range of approximately -50 to -150 ppm.

-

Use a suitable reference standard for ¹⁹F NMR, such as CFCl₃ (0 ppm).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

Volatile solvent (e.g., dichloromethane, ethyl acetate)

-

GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., 1 mg/mL).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Chromatographic Separation: Use a suitable temperature program to separate the compound from any impurities.

-

Mass Spectrometry: Acquire the mass spectrum of the eluting compound using electron ionization (EI) at 70 eV.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel fluorinated compound like this compound.

Caption: Workflow for the Spectroscopic Characterization of a Novel Compound.

An In-depth Technical Guide to the NMR Spectra of 3,3,4,4,4-Pentafluorobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3,3,4,4,4-Pentafluorobutan-2-ol. The information presented herein is essential for the structural elucidation and characterization of this fluorinated alcohol, a compound of interest in various fields, including medicinal chemistry and materials science. This document summarizes predicted quantitative NMR data, outlines detailed experimental protocols for data acquisition, and provides visual representations of the molecule's structure and key spectral correlations.

Predicted NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following data has been generated using validated NMR prediction software and is supplemented with analysis based on structurally analogous compounds. These predictions provide a reliable basis for spectral interpretation.

¹H NMR Spectrum

The proton NMR spectrum is predicted to show three distinct signals corresponding to the methyl, methine, and hydroxyl protons.

| Proton (H) | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| H-1 (CH₃) | ~1.3 | Doublet (d) | ~6.5 |

| H-2 (CH) | ~4.2 | Quartet of multiplets (qm) | J(H-C-H) ≈ 6.5, J(H-C-C-F) ≈ 8-12 |

| OH | Variable (broad singlet) | Broad Singlet (br s) | N/A |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectrum

The carbon-13 NMR spectrum is predicted to display four signals, each corresponding to a unique carbon environment in the molecule. The signals for the fluorinated carbons will exhibit complex splitting patterns due to C-F coupling.

| Carbon (C) | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| C-1 (CH₃) | ~18 | Singlet | N/A |

| C-2 (CHOH) | ~68 | Triplet of quartets (tq) | ¹J(C-F) ≈ 25-35, ²J(C-C-F) ≈ 20-30 |

| C-3 (-CF₂-) | ~120 | Triplet of quartets (tq) | ¹J(C-F) ≈ 240-260, ²J(C-C-F) ≈ 30-40 |

| C-4 (-CF₃) | ~125 | Quartet of triplets (qt) | ¹J(C-F) ≈ 280-300, ²J(C-C-F) ≈ 30-40 |

¹⁹F NMR Spectrum

The fluorine-19 NMR spectrum is predicted to show two distinct signals corresponding to the -CF₂- and -CF₃ groups.

| Fluorine (F) | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| -CF₂- | ~ -120 to -130 | Quartet (q) | ³J(F-C-C-F) ≈ 5-10 |

| -CF₃ | ~ -80 to -85 | Triplet (t) | ³J(F-C-C-F) ≈ 5-10 |

Experimental Protocols

The following are detailed methodologies for the acquisition of high-quality NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or acetone-d₆ are common choices for small organic molecules.[1][2]

-

Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent for ¹H NMR.[1] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.[1]

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 12-16 ppm.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 200-240 ppm.

¹⁹F NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling.

-

Number of Scans (NS): 64 to 256.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A wide spectral width of at least 200 ppm is recommended due to the large chemical shift dispersion of ¹⁹F.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure and key NMR signaling pathways of this compound.

Conclusion

The analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound provides a comprehensive understanding of its molecular structure. The predicted chemical shifts and coupling constants, in conjunction with the detailed experimental protocols, offer a robust framework for the identification and characterization of this compound. The provided visualizations further aid in the conceptualization of the molecular connectivity and the origin of the observed NMR signals. This technical guide serves as a valuable resource for researchers and professionals working with fluorinated compounds, facilitating their synthetic and analytical endeavors.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3,3,4,4,4-Pentafluorobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique molecular "fingerprint." This guide provides a detailed overview of the expected infrared spectroscopic characteristics of 3,3,4,4,4-Pentafluorobutan-2-ol, a highly fluorinated secondary alcohol. Understanding the IR spectrum of this compound is crucial for its characterization, quality control, and in monitoring its chemical transformations, which is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms.

Expected Infrared Spectrum of this compound

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the hydroxyl (-OH) group, the carbon-hydrogen (C-H) bonds of the methyl and methine groups, the carbon-oxygen (C-O) single bond, and the numerous carbon-fluorine (C-F) bonds. The presence of a significant number of fluorine atoms is expected to have a notable influence on the spectrum, particularly on the stretching vibrations of adjacent bonds.

Data Presentation: Expected IR Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for this compound. These ranges are based on typical values for the respective functional groups in similar chemical environments. The presence of the electron-withdrawing pentafluoroethyl group can cause shifts in the absorption frequencies of the hydroxyl and methine groups.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |

| O-H | Stretching (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[1][2] |

| C-H | Stretching (sp³ hybridized) | 3000 - 2850 | Medium to Strong | Arises from the methyl (CH₃) and methine (CH) groups.[3] |

| C-O | Stretching | 1260 - 1050 | Strong | As a secondary alcohol, the peak is anticipated in the upper end of this range.[1] |

| C-F | Stretching | 1350 - 1100 | Very Strong | Multiple strong bands are expected due to the presence of CF₂ and CF₃ groups. The coupling of C-F and C-C vibrations can lead to a complex set of absorptions in this region. |

| O-H | Bending (In-plane) | ~1400 | Medium, Broad | Often appears as a broad absorption. |

| C-H | Bending | 1470 - 1350 | Medium | Includes scissoring and bending vibrations of the methyl and methine groups.[3] |

Experimental Protocols

A standard method for obtaining the IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample of this compound.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Perform any necessary baseline corrections or other data processing as required.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for obtaining and analyzing the IR spectrum of this compound.

Caption: Logical workflow for an IR spectroscopy experiment.

Conclusion

The infrared spectrum of this compound is expected to display characteristic absorption bands corresponding to its hydroxyl, alkyl, and fluoroalkyl moieties. The most prominent features will likely be the broad O-H stretching band, the C-H stretching bands, and a complex and intense region of C-F and C-O stretching vibrations. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge to interpret the IR spectrum of this fluorinated alcohol and to design appropriate experimental protocols for its analysis. The provided data and methodologies will aid in the structural confirmation and purity assessment of this important class of compounds.

References

Mass Spectrometry of 3,3,4,4,4-Pentafluorobutan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometry of 3,3,4,4,4-Pentafluorobutan-2-ol, a fluorinated secondary alcohol. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for fluorinated and secondary alcohol compounds. This document outlines the expected major fragment ions under electron ionization (EI), provides a detailed experimental protocol for acquiring a mass spectrum, and visualizes the predicted fragmentation pathway. The information herein is intended to serve as a valuable resource for the identification and characterization of this and structurally related fluorinated compounds in various research and development settings.

Introduction

This compound (C₄H₅F₅O) is a halogenated alcohol of interest in various fields, including materials science and as a potential building block in synthetic chemistry. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. The presence of a pentafluoroethyl group significantly influences the fragmentation behavior of the molecule under ionization, leading to characteristic mass spectra. This guide focuses on the predicted electron ionization (EI) mass spectrometry of this compound, offering insights into its expected fragmentation pathways.

Predicted Electron Ionization Mass Spectrometry

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. For this compound, the fragmentation is expected to be primarily driven by two key structural features: the secondary alcohol moiety and the electron-withdrawing pentafluoroethyl group.

The molecular ion (M⁺˙) is anticipated to be of low abundance or potentially absent, a common characteristic for alcohols which readily undergo fragmentation.[1][2] The fragmentation of alcohols is typically initiated by cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) and through dehydration.[1][3]

The major fragmentation pathways for this compound are predicted to be:

-

Alpha-Cleavage: The C-C bond between the carbonyl carbon (C2) and the carbon bearing the pentafluoroethyl group (C3) is expected to cleave, leading to the formation of a resonance-stabilized oxonium ion.

-

Loss of a Methyl Radical: Cleavage of the C1-C2 bond will result in the loss of a methyl radical (•CH₃).

-

Loss of the Pentafluoroethyl Radical: Cleavage of the C2-C3 bond will lead to the loss of the pentafluoroethyl radical (•C₂F₅).

-

Dehydration: The loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols.[1][3]

-

Fluorine Rearrangements and Eliminations: The presence of multiple fluorine atoms can lead to complex rearrangements and the elimination of neutral molecules such as HF.

Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions, their corresponding mass-to-charge ratios (m/z), and their proposed structures for the electron ionization mass spectrum of this compound. The relative abundance is a prediction based on the expected stability of the fragment ions.

| m/z | Proposed Fragment Ion | Predicted Relative Abundance |

| 164 | [C₄H₅F₅O]⁺˙ (Molecular Ion) | Very Low |

| 149 | [C₃H₂F₅O]⁺ | Moderate |

| 119 | [C₂F₅]⁺ | High |

| 95 | [C₃H₄FO]⁺ | Moderate |

| 69 | [CF₃]⁺ | High |

| 45 | [C₂H₅O]⁺ | High (Base Peak) |

| 43 | [C₂H₃O]⁺ | Moderate |

| 29 | [CHO]⁺ | Low |

Proposed Fragmentation Pathway

The logical relationship of the key fragmentation steps for this compound under electron ionization is illustrated in the following diagram.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols

The following section details a general experimental protocol for acquiring the electron ionization gas chromatography-mass spectrum (GC-MS) of this compound.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the analyte.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injection:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 10:1 to 50:1, depending on the concentration.

-

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10-20 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 20-400.

-

Scan Rate: 2-3 scans/second.

-

Solvent Delay: 2-3 minutes to prevent filament damage from the solvent.

-

Data Analysis

The acquired data should be processed using the instrument's software. The mass spectrum of the chromatographic peak corresponding to this compound should be extracted and background-subtracted. The resulting spectrum can then be compared to the predicted fragmentation pattern for identification and structural confirmation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry of this compound. The predicted fragmentation pattern, summarized data, and visualized pathway offer a solid foundation for researchers working with this compound. The detailed experimental protocol provides a practical starting point for acquiring high-quality mass spectral data. As experimental data becomes available, this guide can be further refined to provide an even more accurate and valuable resource for the scientific community.

References

In-Depth Technical Guide to 3,3,4,4,4-Pentafluorobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3,4,4,4-pentafluorobutan-2-ol, a fluorinated alcohol with significant potential in medicinal chemistry and materials science. The document details its commercial availability, physicochemical properties, and safety information. Furthermore, it outlines a representative experimental protocol for its synthesis via the reduction of the corresponding ketone and a general method for its purification. This guide also visualizes a typical workflow for the integration of such a chiral building block into a drug discovery pipeline, offering a practical perspective for its application.

Introduction

Fluorinated organic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This compound, a chiral fluorinated secondary alcohol, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its unique stereochemical and electronic properties make it an attractive synthon for drug discovery and development.

Commercial Availability

This compound is commercially available from various chemical suppliers. Researchers can procure this compound in varying quantities and purities. A summary of representative suppliers is provided below.

| Supplier | Contact Information |

| J & K SCIENTIFIC LTD. | Email: --INVALID-LINK--; Tel: 18210857532 |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | Email: --INVALID-LINK--; Tel: 4006356688, 18621169109 |

| Wuhan Chemwish Technology Co., Ltd. | Email: --INVALID-LINK--; Tel: 86-027-67849912 |

| Shanghai Sinch Parmaceuticals Tech. Co. Ltd. | Email: --INVALID-LINK--; Tel: +86-21-54098501 |

| Clearsynth Labs Limited | Email: --INVALID-LINK--; Tel: +91-22-26355700 |

| Conier Chem&Pharma Limited | Available through ECHEMI marketplace. |

Physicochemical and Spectroscopic Data

A compilation of the known physicochemical and spectroscopic data for this compound is presented below. It is important to note that experimentally determined spectroscopic data for this specific compound is not widely available in public databases. The information provided is based on established chemical principles and data for structurally related compounds.

Physicochemical Properties

| Property | Value |

| CAS Number | 374-40-3[1][2][3][4] |

| Molecular Formula | C₄H₅F₅O[1][2][3][4] |

| Molecular Weight | 164.07 g/mol [1][3] |

| IUPAC Name | This compound[3] |

| Synonyms | 3,3,4,4,4-Pentafluoro-2-butanol, 1-Pentafluoroethylethanol[3] |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

| Density | Data not readily available |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons (CH₃), the methine proton (CHOH), and the hydroxyl proton (OH). The methyl group would likely appear as a doublet due to coupling with the adjacent methine proton. The methine proton would be a multiplet due to coupling with the methyl and hydroxyl protons, as well as potentially long-range coupling with the fluorine atoms. The hydroxyl proton's chemical shift and multiplicity would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in different chemical environments. The carbon bearing the hydroxyl group would be deshielded and appear at a higher chemical shift. The carbon atoms bonded to fluorine will exhibit splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum would be informative, likely showing two distinct signals for the CF₂ and CF₃ groups. The CF₂ fluorine atoms may exhibit diastereotopicity due to the adjacent chiral center, potentially leading to a more complex splitting pattern.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-F stretching bands would be expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 164.0261 (monoisotopic mass). Fragmentation patterns would likely involve the loss of small molecules such as water, and characteristic fragments resulting from cleavage of the carbon-carbon bonds.

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Synthesis: Reduction of 3,3,4,4,4-Pentafluorobutan-2-one

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 3,3,4,4,4-pentafluorobutan-2-one. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation due to its selectivity and ease of handling.

Materials:

-

3,3,4,4,4-Pentafluorobutan-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Dilute hydrochloric acid (HCl)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3,4,4,4-pentafluorobutan-2-one (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (0.3-0.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water, followed by dilute hydrochloric acid to neutralize the excess NaBH₄ and decompose the borate esters.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by fractional distillation under atmospheric or reduced pressure. The purity of the fractions should be assessed by GC or NMR spectroscopy. For smaller scales or for achieving very high purity, flash column chromatography on silica gel may also be employed, using a suitable eluent system such as a mixture of hexanes and ethyl acetate.

Applications in Drug Discovery

Chiral fluorinated alcohols like this compound are valuable building blocks in drug discovery. They can be used to introduce stereocenters and fluorinated moieties into lead compounds to modulate their pharmacokinetic and pharmacodynamic properties. A generalized workflow illustrating the integration of such a building block is presented below.

References

An In-depth Technical Guide to the Safety and Handling of 3,3,4,4,4-Pentafluorobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and handling considerations for 3,3,4,4,4-Pentafluorobutan-2-ol. The information presented herein is compiled from publicly available safety data sheets and chemical databases. It is intended to inform researchers, scientists, and professionals in drug development on the safe use and management of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₄H₅F₅O | PubChem[1] |

| Molecular Weight | 164.07 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 374-40-3 | PubChem[1] |

| Appearance | Not specified, likely a liquid | General Chemical Knowledge |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized in Table 2.

| GHS Classification | Hazard Statement | Pictogram |

| Skin Irritation (Category 2) | H315: Causes skin irritation | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor |

Source: Synquest Labs[2], PubChem[1]

Safety and Handling Procedures

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. The following sections detail the necessary personal protective equipment (PPE), engineering controls, and first aid measures.

Personal Protective Equipment (PPE)

A standard PPE workflow for handling this chemical is illustrated below.

Caption: Recommended Personal Protective Equipment (PPE) workflow.

Engineering Controls

Proper engineering controls are essential to minimize exposure.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to control vapor exposure.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources.[2]

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Toxicological Information and Potential Signaling Pathways

Postulated Mechanism of Cellular Toxicity

Based on studies of similar compounds, it is plausible that this compound could exert its toxic effects through the disruption of cellular membranes. This hypothetical pathway is depicted below.

Caption: Hypothetical mechanism of cellular toxicity.

Experimental Protocols: Safe Handling and Disposal

The following are general experimental protocols for the safe handling and disposal of this compound. These should be adapted to specific laboratory conditions and experimental needs.

General Handling Protocol

Caption: General experimental workflow for safe handling.

Spill and Waste Disposal Protocol

In the event of a spill, or for the disposal of waste containing this compound, the following steps should be taken.

-

Spill Response:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

-

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

-

Conclusion

This compound is a hazardous chemical that requires careful handling to ensure the safety of laboratory personnel. While specific toxicological data is limited, the available information indicates that it is a skin, eye, and respiratory irritant, as well as a flammable liquid. Adherence to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment and engineering controls, is essential for minimizing risk. Further research into the specific toxicological properties and potential biological effects of this compound is warranted to provide a more complete safety profile.

References

3,3,4,4,4-Pentafluorobutan-2-ol material safety data sheet

An In-depth Technical Guide to the Material Safety Data Sheet for 3,3,4,4,4-Pentafluorobutan-2-ol

This guide provides a comprehensive overview of the safety, handling, and hazardous properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

This section provides key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 374-40-3[1][2] |

| EC Number | 206-776-9[1][2] |

| Molecular Formula | C4H5F5O[1][2] |

| Molecular Weight | 164.07 g/mol [1][2] |

| Synonyms | 3,3,4,4,4-Pentafluoro-2-butanol, Pentafluorobutanol-2[1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is summarized below.

GHS Pictogram:

Signal Word: Warning[4]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[4] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[4] |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin[4] |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled[4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][4] |

Precautionary Statements: A comprehensive list of precautionary statements includes P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, and P280, among others, which detail measures to prevent exposure and respond to incidents.[4]

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 164.0739 g/mol [3] |

| Molecular Formula | C4H5F5O[3] |

Note: Detailed experimental data on physical properties like boiling point and density were not consistently available across the sourced documents.

Experimental and Handling Protocols

The following protocols are derived from standard safety and handling procedures for hazardous chemicals of this nature.

Protocol for Safe Handling and Storage

Objective: To outline the necessary precautions for handling and storing this compound to minimize exposure and risk.

Methodology:

-

Engineering Controls: Work with this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of potential exposure.[5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[4]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[4] Safety shoes are also recommended.[5]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.

-

-

Handling Procedures:

-

Avoid breathing vapors, mist, or gas.[4]

-

Avoid contact with skin and eyes.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4] Use only non-sparking tools and take precautionary measures against static discharge.[4][6]

-

Ground and bond containers and receiving equipment.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4] Wash hands thoroughly after handling.[5]

-

-

Storage Conditions:

Emergency Protocol: First Aid

Objective: To provide immediate first aid measures in case of accidental exposure.

Methodology:

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[5] If breathing is difficult or stops, provide artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[7] If skin irritation occurs, seek medical advice.[7]

-

Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5] Clean the mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Emergency Protocol: Accidental Release or Spill

Objective: To safely contain and clean up a spill of this compound.

Methodology:

-

Immediate Response: Evacuate unnecessary personnel from the area.[5] Ensure adequate ventilation.

-

Personal Protection: Responders must wear appropriate PPE, including respiratory protection, chemically resistant gloves, and eye protection.[5]

-

Containment: Stop the leak if it is safe to do so.[5] Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[7] Prevent the spill from entering drains or public waters.[5]

-

Clean-up:

-

For small spills, absorb with a dry chemical absorbent.[5]

-

For large spills, dike the area and collect the material with a pump or vacuum.[5]

-

Use non-sparking, explosion-proof equipment for the cleanup.[5]

-

Collect the absorbed material and residues into a suitable, labeled container for disposal.[7]

-

-

Decontamination: Ventilate the area and wash the spill site after the material has been removed.

Visual Workflow for Spill Response

The following diagram illustrates the logical workflow for responding to an accidental spill of this compound.

Caption: Workflow for handling an accidental spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), dry powder, or water spray.[5] Water mist can be used to cool closed containers.[8]

-

Specific Hazards: The substance is flammable.[4] Containers may explode when heated, and vapors can form explosive mixtures with air.[6][8] Vapors may travel to an ignition source and flash back.[6][8]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides (CO, CO2) and hydrogen fluoride.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

This guide is based on publicly available safety data sheets and chemical information databases. It is intended for informational purposes and should not replace a thorough review of the specific Safety Data Sheet provided by the manufacturer. Always follow established laboratory safety protocols and regulatory requirements.

References